(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imino group: The imino group can be introduced by reacting the chromene core with an appropriate amine under mild conditions.
Acetylation: The acetylamino group is introduced by acetylating the amine group using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors involved in inflammation, oxidative stress, or cancer cell proliferation. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[2-(amino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-{[2-(acetylamino)phenyl]imino}-6-hydroxy-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the acetylamino and methoxy groups, which may enhance its biological activity and specificity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2-acetamidophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-15-5-3-4-6-16(15)22-19-14(18(20)24)10-12-9-13(25-2)7-8-17(12)26-19/h3-10H,1-2H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUBSPAIVCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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